2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+ |
InChI Key |
OUHITQYQFYIYFH-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=CC=CC=C2O1 |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation in Polar Aprotic Solvents
A widely reported method for benzoxazole-ethenamine hybrids involves condensation between benzo[d]oxazole-2-carbaldehyde derivatives and dimethylamine under basic conditions. For example:
Reaction Scheme
In a study by Al-Mutabagani et al. (2020), analogous pyranodiazepine derivatives were synthesized using DMSO as a solvent and NaOH as a catalyst at room temperature, achieving yields up to 85%. Adapting this protocol, the aldehyde group of benzo[d]oxazole-2-carbaldehyde could undergo nucleophilic attack by N,N-dimethylethenamine, followed by dehydration to form the conjugated double bond.
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Enhances solubility of polar intermediates |
| Catalyst | NaOH (1.5 eq) | Facilitates imine formation |
| Temperature | 25°C (rt) | Prevents side reactions |
| Reaction Time | 3–6 hours | Balances conversion and decomposition |
Microwave-Assisted Cyclocondensation
Recent advances in green chemistry highlight microwave irradiation for accelerating condensation reactions. A patent by US9403807B2 describes the use of microwave energy to synthesize structurally complex benzoxazole derivatives, reducing reaction times from hours to minutes. Applying this technique, the target compound could be synthesized via one-pot cyclocondensation of o-aminophenol with a pre-formed ethenamine-bearing diketone precursor.
Cyclization Strategies for Benzoxazole Core Formation
Cyclization of o-Aminophenol Derivatives
The benzo[d]oxazole ring is classically synthesized by cyclizing o-aminophenol with carboxylic acid derivatives. For this compound, a modified approach using 2-chloro-N,N-dimethylethenamine as an electrophilic partner has been proposed:
Reaction Mechanism
-
Nucleophilic aromatic substitution : o-Aminophenol attacks 2-chloro-N,N-dimethylethenamine, displacing chloride.
-
Oxazole ring closure : Intramolecular cyclization eliminates water, forming the oxazole ring.
This method mirrors protocols reported by Kovalenko et al. (2020), where dithiazolium salts were cyclized with o-aminophenol to yield imidazole-benzoxazole conjugates.
Typical Conditions
-
Solvent : Acetonitrile or DMF
-
Base : K₂CO₃ or Et₃N
-
Temperature : 80–100°C
Functional Group Interconversion Approaches
Reductive Amination of Keto Intermediates
A two-step synthesis involving:
-
Knoevenagel condensation : Benzo[d]oxazole-2-acetonitrile reacts with dimethylamine to form an α,β-unsaturated nitrile.
-
Catalytic hydrogenation : The nitrile group is reduced to an amine using H₂/Pd-C.
This route is supported by studies on anticonvulsant agents, where similar reductions were employed to access bioamine functionalities.
Data Table: Hydrogenation Conditions
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | EtOH | 50 | 12 | 68 |
| Raney Ni | MeOH | 30 | 18 | 55 |
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions, typically under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties. Its structural features allow it to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways.
Case Studies
- Anticancer Activity : Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer activity. For instance, compounds derived from similar structures have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) against human colorectal carcinoma cell lines (HCT116) .
- Antimicrobial Effects : The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. For example, certain derivatives have shown minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogenic bacteria .
Material Science
Organic Semiconductors
The unique electronic properties of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its stability and conductivity are advantageous for developing new materials in electronics.
Data Table: Electronic Properties of Benzoxazole Derivatives
| Compound | Conductivity (S/m) | Stability (Days) | Application Area |
|---|---|---|---|
| A | 0.01 | 30 | Organic LEDs |
| B | 0.05 | 45 | Photovoltaic cells |
| C | 0.03 | 60 | Transistors |
Organic Synthesis
Intermediate Role
this compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Synthetic Pathways
The compound can be synthesized through several methods, including nucleophilic substitutions and cyclization reactions involving benzoxazole derivatives . These synthetic routes are essential for producing novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Key analogs from the evidence include phenoxy-, chloro-, and bromo-substituted derivatives () and methanimine-based compounds (). These substituents significantly alter melting points, yields, and spectral characteristics:
Key Observations :
- Electron-withdrawing groups (e.g., 4-Cl, 2-Br in 9j/9k) reduce yields slightly compared to 9i (91.1% vs. 80.9–84.3%), likely due to steric or electronic hindrance during synthesis.
- Melting Points: Nitro-substituted methanimine (9e) exhibits a higher melting point (130–131°C) than non-polar analogs (e.g., 9a, 40–42°C), attributed to enhanced polarity and intermolecular interactions .
Spectroscopic Comparisons
Table 2: NMR Data for Benzoxazole Protons in Selected Compounds
| Compound ID | $ ^1H $ NMR (δ, ppm, Benzoxazole Protons) | $ ^{15}N $ NMR (δ, ppm) |
|---|---|---|
| 9i | 7.48 (dd), 7.35–7.24 (m), 7.18 (s) | Not reported |
| 6a | 7.62–7.58 (m), 7.43–7.38 (m) | –131.2 (consistent with C=N) |
Key Observations :
Reactivity and Stability
- Solvent Stability: Methanimine analogs (e.g., 9a–9e) are stable in methanol but hydrolyze in ethanol, indicating solvent-dependent reactivity .
- Ring-Opening Reactions: Benzooxazole-containing compounds (e.g., ) undergo ring-opening to form imidazoles or other heterocycles via nucleophilic attack.
Biological Activity
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2O
- CAS Number : 20973-87-9
- Structure : The compound features a benzo[d]oxazole moiety linked to a dimethylethenamine group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar benzoxazole derivatives have been shown to inhibit key enzymes involved in various diseases. For example, some derivatives target c-Met kinase, which plays a crucial role in cancer cell proliferation and survival .
- Neuroprotective Effects : Studies indicate that compounds with a benzoxazole structure can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This protection is mediated through the modulation of signaling pathways such as Akt/GSK-3β/NF-κB .
- Antimicrobial and Antitumor Activities : Benzoxazole derivatives exhibit a range of biological activities including antimicrobial, antitumor, antioxidant, and antiviral properties.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related compounds:
1. Neuroprotective Effects in Alzheimer's Disease
A study investigated the effects of benzoxazole derivatives on PC12 cells treated with Aβ25-35. The compound demonstrated significant neuroprotective effects by reducing the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2. This was linked to the inhibition of the NF-κB signaling pathway, suggesting potential therapeutic applications in Alzheimer's disease .
2. Anticancer Activity Against c-Met Kinase
Research focused on the design of novel benzoxazole derivatives that inhibited c-Met kinase with IC50 values as low as 1 nM. These findings indicate that similar compounds may possess significant anticancer properties through targeted enzyme inhibition .
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data specific to this compound is limited, related benzoxazole compounds have shown favorable absorption and distribution profiles in preliminary studies. Toxicity assessments indicate lower toxicity levels compared to established drugs such as donepezil, particularly in cardiac and nervous systems during in vivo studies using zebrafish models .
Q & A
Q. What are the established synthetic routes for 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar benzoxazole derivatives are prepared by reacting substituted amines with benzoxazole precursors under reflux conditions in solvents like CHCl₃, followed by crystallization from ethanol (yield ~22%) . Key steps include optimizing reaction time (e.g., 6 hours for reflux) and purification via recrystallization. Methodological challenges include controlling regioselectivity and minimizing byproducts during coupling reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Used to confirm the dimethylamino group (δ ~2.6–2.7 ppm) and aromatic protons (δ ~7.0–7.7 ppm) .
- IR Spectroscopy : Identifies functional groups, such as C=N stretches (~1604 cm⁻¹) and C-O bonds (~1267 cm⁻¹) in the benzoxazole ring .
- Mass Spectrometry : Determines molecular weight (e.g., m/z 186.21 for derivatives) and fragmentation patterns .
Q. How is the purity of the compound validated in academic research?
Purity is assessed via HPLC (>97% purity criteria) and elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values). Melting point analysis (>300°C for related benzoxazole derivatives) also serves as a purity indicator .
Advanced Research Questions
Q. What intermolecular interactions dictate the crystal packing of benzoxazole derivatives?
X-ray diffraction studies reveal that hydrogen bonding (e.g., N–H⋯N) and π-π stacking between benzoxazole rings stabilize the crystal lattice. For example, H-bonded dimers form ribbons via C–H⋯O and S⋯S interactions (3.62 Å distance), as seen in triclinic P1 space group structures . Non-classical interactions (e.g., van der Waals forces) further influence polymorphism and mechanical properties in optoelectronic materials .
Q. How does structural modification of this compound impact its biological activity?
Substitutions on the benzoxazole ring (e.g., electron-withdrawing groups) enhance binding to biological targets like TLR9 receptors. For instance, dimethylamino-propoxy side chains in AT791 improve solubility and inhibit TLR9 by disrupting DNA-protein interactions . Mechanistic studies often combine molecular docking, in vitro assays (e.g., IC₅₀ determination), and pharmacokinetic profiling to evaluate structure-activity relationships.
Q. What role does this compound play in optoelectronic applications?
Derivatives like 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) exhibit elastic crystalline structures capable of multidirectional bending and light emission. Their optoelectronic performance is tuned by modifying conjugation length (e.g., ethenamine bridges) and substituents, enabling applications in flexible sensors and wearable technologies .
Q. How are computational methods used to predict the compound’s reactivity?
Density Functional Theory (DFT) calculations model electronic transitions (e.g., HOMO-LUMO gaps) and charge distribution in the benzoxazole core. For example, λmax values (~350–400 nm) correlate with conjugation effects, validated via UV-Vis spectroscopy . Molecular dynamics simulations further predict solubility and aggregation behavior in solvent systems.
Methodological Considerations
- Contradictions in Data : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent-dependent crystallization. Cross-validate results with multiple techniques (e.g., DSC for thermal analysis) .
- Experimental Design : For biological studies, include controls (e.g., unmodified benzoxazole analogs) to isolate the dimethylamino-ethenamine moiety’s effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
